molecular formula C10H13NO4 B14651265 N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide CAS No. 52093-47-7

N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide

Cat. No.: B14651265
CAS No.: 52093-47-7
M. Wt: 211.21 g/mol
InChI Key: BQIWHNBPHLBJGU-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide is a chemical compound known for its unique structure and properties It features a hydroxyethyl group and a hydroxyphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide typically involves the reaction of 2-hydroxyphenoxyacetic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide: shares similarities with compounds like 2-hydroxyphenoxyacetic acid and ethanolamine derivatives.

    2-hydroxyphenoxyacetic acid: This compound is a precursor in the synthesis of this compound and has similar functional groups.

    Ethanolamine derivatives: These compounds share the hydroxyethyl group and are used in various chemical and biological applications.

Uniqueness

This compound is unique due to its combination of hydroxyethyl and hydroxyphenoxy groups attached to an acetamide backbone. This structure imparts specific properties and reactivity, making it valuable for diverse applications in research and industry.

Properties

CAS No.

52093-47-7

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide

InChI

InChI=1S/C10H13NO4/c12-6-5-11-10(14)7-15-9-4-2-1-3-8(9)13/h1-4,12-13H,5-7H2,(H,11,14)

InChI Key

BQIWHNBPHLBJGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OCC(=O)NCCO

Origin of Product

United States

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